molecular formula C10H11BrO2 B6157324 2-(4-bromo-3-methylphenyl)propanoic acid CAS No. 1509008-41-6

2-(4-bromo-3-methylphenyl)propanoic acid

Cat. No.: B6157324
CAS No.: 1509008-41-6
M. Wt: 243.1
InChI Key:
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Description

2-(4-Bromo-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-methylacetophenone followed by a Grignard reaction with ethylmagnesium bromide. The resulting product is then subjected to oxidation to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of bromine or N-bromosuccinimide (NBS) as brominating agents is common. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylphenylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 3-methylphenylpropanoic acid.

    Substitution: Formation of 2-(4-methoxy-3-methylphenyl)propanoic acid.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    2-(4-Bromophenyl)propanoic acid: Similar structure but lacks the methyl group on the benzene ring.

    3-Bromo-2-methylpropanoic acid: Similar structure but with different positioning of the bromine and methyl groups.

    4-Bromo-3-methylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

Uniqueness: 2-(4-Bromo-3-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1509008-41-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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